molecular formula C22H17ClN2O2S B6031875 2-(4-chlorophenoxy)-N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]acetamide

2-(4-chlorophenoxy)-N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]acetamide

Cat. No. B6031875
M. Wt: 408.9 g/mol
InChI Key: QZWFICQQOXXIST-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]acetamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of 2-(4-chlorophenoxy)-N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]acetamide A is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in cell growth, differentiation, and apoptosis. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and have been implicated in cancer and other diseases.
Biochemical and Physiological Effects:
This compound A has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-angiogenic, and anti-proliferative effects. It has been shown to inhibit the production of certain cytokines and chemokines involved in inflammation and to reduce the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-chlorophenoxy)-N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]acetamide A in lab experiments is its versatility. It has been shown to have a variety of effects in different cell types and disease models, making it a useful tool for investigating a wide range of biological processes. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results and design experiments.

Future Directions

There are many potential future directions for research on 2-(4-chlorophenoxy)-N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]acetamide A. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Another area of interest is its potential as a tool for investigating the role of HDACs and other enzymes in gene expression and disease. Finally, there is potential for the development of new compounds based on the structure of this compound A that may have improved efficacy and selectivity.

Synthesis Methods

2-(4-chlorophenoxy)-N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]acetamide A can be synthesized using a variety of methods, but one of the most commonly used approaches involves the reaction of 4-chlorophenol with 2-aminothiazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form an intermediate product. This intermediate can then be reacted with 1-naphthalenemethylamine and acetic anhydride to produce the final product, this compound A.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]acetamide A has been studied for its potential applications in a variety of scientific fields, including cancer research, neurology, and immunology. In cancer research, it has been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells. In neurology, it has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, it has been studied for its ability to modulate the immune response and potentially treat autoimmune disorders.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O2S/c23-17-8-10-18(11-9-17)27-14-21(26)25-22-24-13-19(28-22)12-16-6-3-5-15-4-1-2-7-20(15)16/h1-11,13H,12,14H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWFICQQOXXIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=CN=C(S3)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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